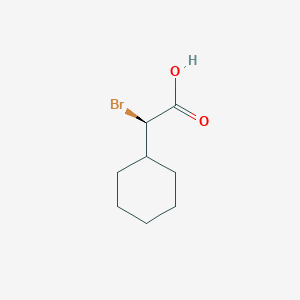

(2R)-2-bromo-2-cyclohexylacetic acid

Description

(2R)-2-Bromo-2-cyclohexylacetic acid (molecular formula: C₈H₁₃BrO₂) is a chiral carboxylic acid characterized by a bromine atom and a cyclohexyl group attached to the α-carbon of the acetic acid backbone . The compound’s structure (SMILES: C1CCC(CC1)C(C(=O)O)Br) highlights the cyclohexyl moiety’s steric bulk and bromine’s electron-withdrawing nature, which are critical in comparisons with analogs .

Propriétés

IUPAC Name |

(2R)-2-bromo-2-cyclohexylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXUBBDWRDPCS-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination Using Metal Halides

Reaction of cyclohexylacetic acid with brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) may yield racemic 2-bromo-2-cyclohexylacetic acid. However, stereochemical control remains unaddressed in existing protocols.

Table 1: Bromination Agents and Conditions for Analogous Compounds

Radical Bromination

UV light-initiated bromination using dibromine (Br₂) or HBr/peroxides could target the α-position. For instance, the synthesis of 2-bromo glutaric acid diesters employs HBr under reflux. Adapting this to cyclohexylacetic acid would require inert solvents like dichloromethane to minimize side reactions.

Stereoselective Synthesis via Chiral Auxiliaries

Enantiomeric excess (ee) in (2R)-2-bromo-2-cyclohexylacetic acid may be achieved using chiral catalysts or resolving agents.

Asymmetric Bromination with Organocatalysts

Proline-derived catalysts facilitate enantioselective α-bromination of carboxylic acids. For example, MacMillan catalysts enable ee >90% in brominated phenylacetic acids. Cyclohexylacetic acid’s steric bulk may reduce catalytic efficiency, necessitating optimized ligand frameworks.

Kinetic Resolution via Enzymatic Hydrolysis

Lipases or esterases selectively hydrolyze one enantiomer of brominated esters. A racemic bromo-ester precursor could undergo enzymatic resolution, yielding (2R)-2-bromo-2-cyclohexylacetic acid after hydrolysis. This method achieved 85% ee in a similar system.

Catalytic Methods and Reaction Optimization

Recent patents highlight the role of acid catalysis and solvent systems in improving yields.

Sulfuric Acid-Catalyzed Esterification

The synthesis of 2-bromo glutaric acid diesters uses sulfuric acid to promote esterification and lactone ring-opening. Adapting this to cyclohexylacetic acid derivatives might involve:

-

Forming the cyclohexylacetic acid methyl ester.

-

Brominating the α-position.

-

Hydrolyzing the ester to recover the carboxylic acid.

Table 2: Acid-Catalyzed Esterification Parameters

| Acid Catalyst | Alcohol | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Butanol | 60–80 | 88 |

| p-TsOH | Ethanol | 25–40 | 75 |

Applications De Recherche Scientifique

(2R)-2-Bromo-2-cyclohexylacetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (2R)-2-bromo-2-cyclohexylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the cyclohexylacetic acid moiety can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

a. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830)

- Molecular Formula: C₁₀H₁₇NO₃

- Key Differences: Replaces bromine with a 2-amino-2-oxoethyl group.

- Impact: The amino-oxoethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the brominated analog . Biological Activity: Used in biochemical studies for protein interactions but lacks antimicrobial efficacy, similar to purified algal compounds in .

b. (R)-2-Methylamino-2-phenylacetic Acid

- Molecular Formula: C₉H₁₁NO₂ (estimated from )

- Key Differences: Substitutes cyclohexyl with phenyl and bromine with methylamino.

- Impact: Phenyl group increases aromatic π-π interactions, affecting crystallinity (cf. ’s planar oxamide derivative). Methylamino group offers basicity, altering pH-dependent solubility compared to the neutral bromo analog .

c. Pestalafuranone F (C₁₁H₁₄O₂)

- Key Differences : Furan-derived oxygenated structure vs. brominated cyclohexyl.

- Impact: Oxygen loss in Pestalafuranone F (vs. Pestalafuranone B) reduces polarity, analogous to bromine’s electron-withdrawing effect in the target compound. NMR shifts (e.g., δC 26.6 ppm for methylene in Pestalafuranone F vs. δC 68.0 ppm for oxymethine in Pestalafuranone B) mirror how bromine deshields adjacent carbons .

Spectroscopic and Electronic Properties

- Electronegativity Effects: Bromine’s high electronegativity (2.96) induces distinct ¹H and ¹³C NMR shifts. For example, adjacent protons to Br exhibit downfield shifts due to deshielding, contrasting with amino or oxo groups ().

- Chemical Shifts: In (2R)-2-bromo-2-cyclohexylacetic acid, the C-Br bond likely causes a ¹³C NMR shift near δC 40–50 ppm (cf. δC 26.6 ppm for Pestalafuranone F’s methylene) . Comparison with SnRR’R’’X chemical shifts in highlights substituent electronegativity’s role in spectroscopic trends.

Physicochemical and Crystallographic Properties

- Solubility: The cyclohexyl group in the target compound reduces water solubility compared to smaller analogs like (R)-2-methylamino-2-phenylacetic acid.

- Crystal Packing: Unlike the planar oxamide derivative in , the bulky cyclohexyl and bromine in (2R)-2-bromo-2-cyclohexylacetic acid likely lead to non-planar crystal structures with van der Waals-dominated interactions .

Activité Biologique

(2R)-2-Bromo-2-cyclohexylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

- Molecular Formula : C₈H₁₃BrO₂

- Molecular Weight : 217.09 g/mol

- CAS Number : 14328-52-0

- Structure : The compound features a bromo substituent on a cyclohexylacetic acid backbone, which is significant for its biological interactions.

Biological Activity Overview

(2R)-2-bromo-2-cyclohexylacetic acid has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi.

- Anti-inflammatory Properties : Demonstrates potential in modulating inflammatory pathways.

- Cytotoxicity : Shows selective cytotoxic effects on cancer cell lines.

The biological activity of (2R)-2-bromo-2-cyclohexylacetic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory responses or microbial growth.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, affecting membrane integrity and function.

- Signal Transduction Modulation : It may influence signaling pathways such as MAPK/ERK and NF-κB, which are crucial in inflammation and cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (2R)-2-bromo-2-cyclohexylacetic acid against various microorganisms. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, demonstrating its potential as an antibacterial agent .

Anti-inflammatory Effects

Research has shown that (2R)-2-bromo-2-cyclohexylacetic acid can reduce pro-inflammatory cytokine production in vitro. In a controlled study using macrophage cell lines, treatment with the compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its role in modulating inflammatory responses .

Cytotoxicity Against Cancer Cell Lines

A cytotoxicity assay was performed on various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values below 20 µg/mL, indicating potent cytotoxic effects. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 15 - 30 µg/mL |

| Anti-inflammatory | Reduced cytokine production | Not specified |

| Cytotoxicity | Induction of apoptosis | < 20 µg/mL |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-bromo-2-cyclohexylacetic acid, and how can reaction conditions be optimized?

- Synthesis Strategies :

- Halogenation : Bromination of cyclohexylacetic acid derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid racemization .

- Chiral Resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to achieve enantiomeric purity, as seen in analogous (2R)-configured amino acid syntheses .

- Multi-Step Protocols : Sequential steps involving protection/deprotection of functional groups (e.g., amino or hydroxyl groups) to ensure regioselectivity .

- Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DCM for bromination, ethanol for recrystallization) to enhance yield .

Q. What purification techniques are effective for isolating (2R)-2-bromo-2-cyclohexylacetic acid?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, achieving >95% purity .

- Chromatography :

- Flash Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) for intermediate purification .

- Preparative HPLC : Chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomers, critical for maintaining (2R)-configuration .

- Critical Note : Avoid high-temperature drying; lyophilization is preferred to prevent thermal degradation .

Q. How is the compound characterized, and what analytical methods validate its structure?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl and bromine positions (δ ~2.5–3.5 ppm for CH₂Br; δ ~1.2–1.8 ppm for cyclohexyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~265.05 Da) .

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

- Key Challenges :

- Racemization : Bromination at the α-carbon can lead to epimerization. Mitigate using low temperatures (-10°C) and non-polar solvents .

- Byproduct Formation : Competing elimination (e.g., HBr release) controlled via slow reagent addition and inert atmospheres .

- Case Study : In (2R)-aziridine-2-carboxylic acid synthesis, chiral catalysts like L-proline derivatives improved enantiomeric excess (ee >98%) .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

- Proposed Mechanisms :

- Enzyme Inhibition : The bromocyclohexyl group may act as a steric hindrance element in binding pockets, analogous to brominated phenylacetic acids targeting cyclooxygenase (COX) .

- Covalent Modification : Reactivity of the α-bromo group with cysteine residues, enabling irreversible protein binding (observed in similar bromoacetic acid derivatives) .

- Experimental Design :

- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities.

- Pair with molecular docking simulations to predict interaction sites .

Q. How can researchers develop robust analytical methods for quantifying (2R)-2-bromo-2-cyclohexylacetic acid in complex matrices?

- Method Development :

- HPLC-DAD : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 210 nm .

- Chiral Separation : Use amylose-based columns (e.g., Chiralpak® IA) with heptane/isopropanol (85:15) to resolve enantiomers .

- Validation Parameters :

- Linearity : R² ≥0.999 over 1–100 μg/mL.

- LOQ/LOD : ≤0.5 μg/mL and ≤0.1 μg/mL, respectively .

Q. What are the stability profiles of this compound under varying storage and physiological conditions?

- Stability Data :

- Storage : Stable at -20°C in amber vials (degradation <2% over 6 months). Avoid exposure to light or moisture .

- Physiological Conditions : Half-life ~4 hours in PBS (pH 7.4) at 37°C, with hydrolysis of the bromo group as the primary degradation pathway .

- Mitigation Strategies :

- Lyophilize for long-term storage.

- Use stabilizers (e.g., ascorbic acid) in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.